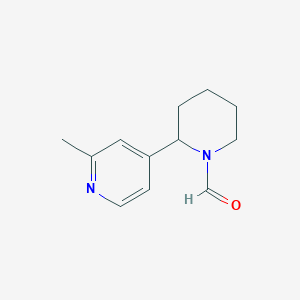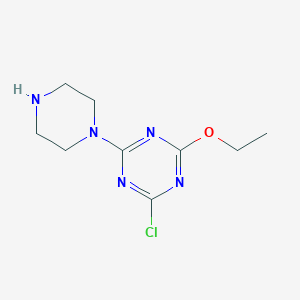
2-Chloro-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazine is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is of interest due to its unique chemical structure, which imparts specific properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with ethoxyamine and piperazine. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms with ethoxy and piperazinyl groups. The general reaction scheme is as follows:
Step 1: 2,4,6-Trichloro-1,3,5-triazine is reacted with ethoxyamine in the presence of a base such as sodium hydroxide to form 2-chloro-4-ethoxy-6-chloro-1,3,5-triazine.
Step 2: The intermediate product is then reacted with piperazine to replace the remaining chlorine atom, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines under reflux conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
- Substituted triazines, alcohols, amines, and oxides depending on the reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2-Chloro-4-methoxy-6-(piperazin-1-yl)-1,3,5-triazine
- 2-Chloro-4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazine
- 2-Chloro-4-ethoxy-6-(piperidin-1-yl)-1,3,5-triazine
Comparison:
2-Chloro-4-methoxy-6-(piperazin-1-yl)-1,3,5-triazine: Similar structure but with a methoxy group instead of an ethoxy group, leading to slightly different reactivity and properties.
2-Chloro-4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazine: Contains a morpholine ring instead of a piperazine ring, which can affect its biological activity and solubility.
2-Chloro-4-ethoxy-6-(piperidin-1-yl)-1,3,5-triazine: Features a piperidine ring, which may result in different pharmacological properties compared to the piperazine ring.
The uniqueness of 2-Chloro-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14ClN5O |
|---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
2-chloro-4-ethoxy-6-piperazin-1-yl-1,3,5-triazine |
InChI |
InChI=1S/C9H14ClN5O/c1-2-16-9-13-7(10)12-8(14-9)15-5-3-11-4-6-15/h11H,2-6H2,1H3 |
InChI Key |
FDMJRGGSVBXCJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)N2CCNCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dimethoxy-2-(thiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B15059368.png)
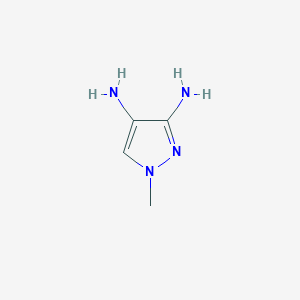
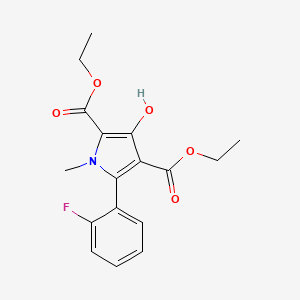
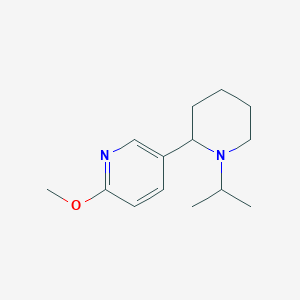
![7-Fluoro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B15059393.png)
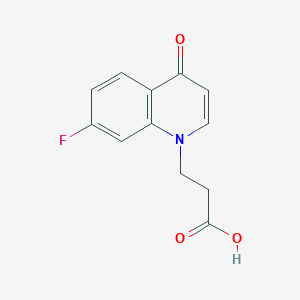
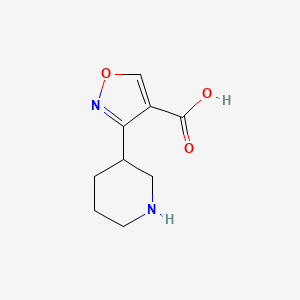

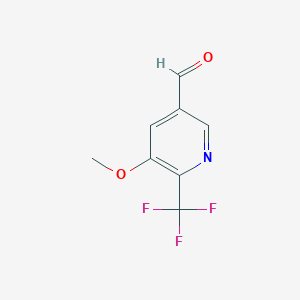

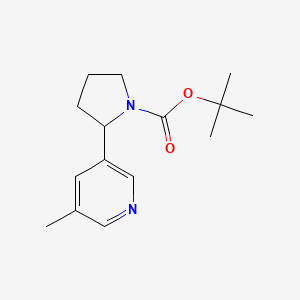
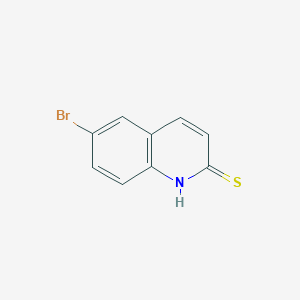
![4-(6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrazin-8-YL)morpholine](/img/structure/B15059444.png)
